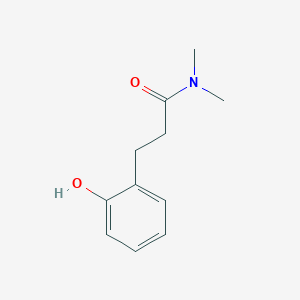
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
描述
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as HDMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is thought to work through multiple pathways. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can reduce the production of inflammatory cytokines, inhibit cell proliferation, and induce apoptosis in cancer cells. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
实验室实验的优点和局限性
One advantage of using 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide in lab experiments is its stability and ease of synthesis. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a stable compound that can be synthesized using commercially available starting materials. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, which may hinder its translation to clinical use.
未来方向
There are several future directions for the study of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which may have implications for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect against oxidative stress-induced cell death in neuronal cells. While there are limitations to its use in lab experiments, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several future directions for exploration, including its potential use in the treatment of neurodegenerative diseases and the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
科学研究应用
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential use as a therapeutic agent in various diseases. One study found that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study showed that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can protect against oxidative stress-induced cell death in neuronal cells. Additionally, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVZIHILNPTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


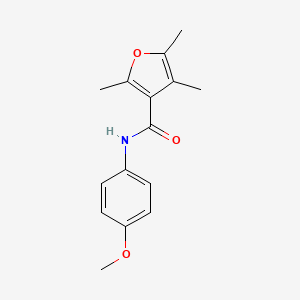

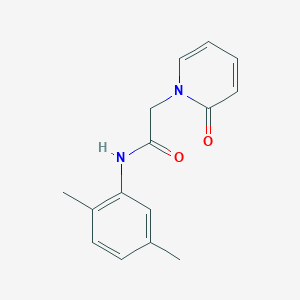
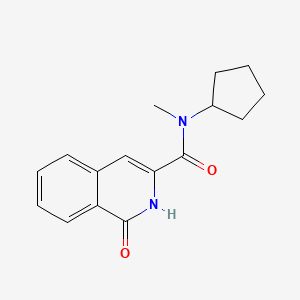
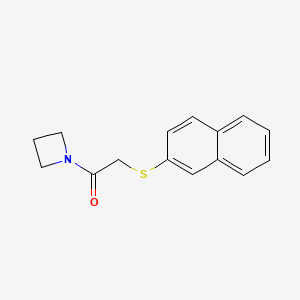

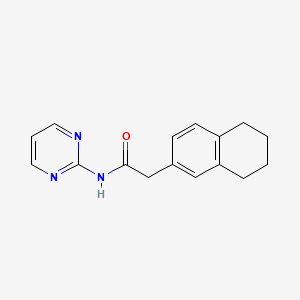
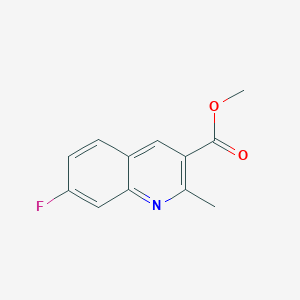


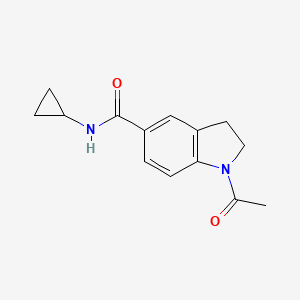
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
